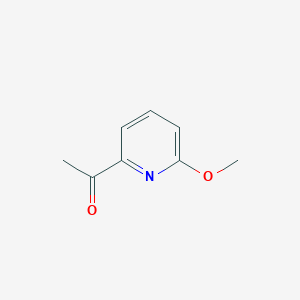

2-Acetyl-6-methoxypyridine

Descripción

Contextual Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. rsc.orgnih.gov Its derivatives are ubiquitous, found in natural products like alkaloids, vitamins such as niacin and pyridoxine, and coenzymes. rsc.orgijarsct.co.in The nitrogen atom in the pyridine ring imparts unique properties, including basicity, water solubility, and the ability to form hydrogen bonds, which are crucial for biological activity. nih.govnih.gov

This versatility has led to the incorporation of the pyridine motif into a vast number of pharmaceuticals, with over 7,000 existing drug molecules containing this core structure. rsc.orgnih.gov The pyridine scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. rsc.org Consequently, pyridine derivatives have been developed as antibacterial, anticancer, antiviral, and anti-inflammatory agents, among others. researchgate.net The ability to easily functionalize the pyridine ring allows chemists to fine-tune the properties of these molecules, enhancing their efficacy and selectivity. nih.gov

Rationale for Investigating 2-Acetyl-6-methoxypyridine in Synthetic and Biological Systems

The specific substitution pattern of this compound, with an acetyl group at the 2-position and a methoxy (B1213986) group at the 6-position, makes it a particularly interesting molecule for researchers. The presence of these two functional groups on the pyridine ring opens up a wide range of possibilities for both synthetic transformations and biological interactions.

From a synthetic perspective, this compound serves as a valuable intermediate. The acetyl group can undergo a variety of reactions, such as condensation to form more complex structures like thiosemicarbazones, which have shown potential anticancer properties. tntech.edu Furthermore, the ketone functionality can be a target for asymmetric reduction to produce chiral amines, which are important building blocks in the synthesis of pharmaceuticals. acs.orgacs.org The methoxy group, on the other hand, can influence the reactivity of the pyridine ring and can be a site for further modification.

In biological systems, the structural features of this compound suggest potential bioactivity. The pyridine core itself is a well-established pharmacophore, and the acetyl and methoxy substituents can engage in specific interactions with biological macromolecules. For instance, the ketone and methoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to enzymes or receptors. Research has explored the use of the this compound scaffold in the design of ligands for various biological targets. tntech.edu

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 151.16 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow solid | |

| Melting Point | 40-44 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 85 °C at 0.2 mmHg | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 21190-93-2 | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 200.1, 163.5, 152.0, 139.2, 118.6, 111.9, 53.6, 25.8 |

| InChI | 1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3 |

| SMILES | COc1cccc(n1)C(C)=O |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJALZRCJQKJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545701 | |

| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-93-2 | |

| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methoxypyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Stereoselective Synthesis of 2-Acetyl-6-methoxypyridine Derivatives

The creation of specific stereoisomers is paramount in the synthesis of bioactive molecules. This section details methodologies that achieve high stereoselectivity in the synthesis of derivatives from this compound.

Enantioselective Direct Reductive Amination (DARA) for Chiral Amines

Enantioselective Direct Reductive Amination (DARA) has emerged as a highly efficient method for the synthesis of chiral amines from prochiral ketones like this compound. acs.orgnih.gov This one-pot reaction combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst, circumventing the need for the isolation of intermediate imines, which can be unstable. researchgate.netresearchgate.net The direct nature of this transformation enhances its atom economy and operational simplicity, making it an attractive approach for industrial applications. researchgate.netacs.org

A significant breakthrough in this area is the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. acs.orgnih.gov Using this compound as a model substrate, researchers have achieved excellent conversions and enantioselectivities. acs.orgacs.org This methodology has been shown to be effective for a variety of ketone substrates, yielding chiral primary amines with enantiomeric excesses ranging from 94.6% to over 99.9%. nih.gov

The success of DARA is heavily reliant on the design of the catalytic system, particularly the chiral ligand. For the DARA of this compound, ruthenium-based catalysts have proven to be particularly effective. acs.orgacs.org A commercially available and inexpensive catalyst, Ru(OAc)₂{(S)-binap}, has been used to achieve high enantioselectivity and conversion. acs.orgnih.gov

The choice of the nitrogen source and solvent also plays a crucial role. Studies have shown that ammonium (B1175870) trifluoroacetate (B77799) is a superior nitrogen source compared to ammonium acetate (B1210297) or salicylate, leading to higher enantioselectivity. acs.orgacs.org Tetrahydrofuran (THF) has been identified as the optimal solvent, providing good conversion and amine selectivity. acs.org The operational pressure of hydrogen gas is another factor, with low-pressure conditions (e.g., 0.8 MPa) being favorable from an industrial standpoint. acs.org

The investigation of various ruthenium catalysts, such as Ru(OAc)₂{(S)-binap}, Ru(OCOCF₃)₂{(S)-binap}, and RuCl₂{(S)-binap}, revealed that they all yield similar high levels of conversion and enantioselectivity. acs.org This suggests a rapid anion exchange on the ruthenium center. acs.org The presence of a substituent at the 6-position of the pyridine (B92270) ring is critical for achieving excellent enantioselectivity and conversion. acs.org

| Catalyst | Conversion (%) | % ee of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine |

| Ru(OAc)₂{(S)-binap} | 98.8 | 97.9 |

| Ru(OCOCF₃)₂{(S)-binap} | 96.7 | 98.0 |

| RuCl₂{(S)-binap} | 96.7 | 98.7 |

| Table 1: Comparison of different Ruthenium catalysts for the DARA of this compound. Data sourced from acs.org. |

In addition to ruthenium catalysts, iridium-based systems combined with chiral phosphoramidite (B1245037) ligands have also been developed for DARA. nih.govd-nb.info These catalysts have shown high efficiency and stereoselectivity for a range of ketones and primary alkyl amines. d-nb.info The tunability of these ligands is a key advantage, allowing for optimization for specific substrates. nih.gov Cooperative catalysis, combining a metal catalyst with a chiral Brønsted acid, has also been explored to enhance enantioselectivity in reductive aminations. organic-chemistry.org

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. In the DARA of ketones, the reaction is believed to proceed through the formation of an imine intermediate, which is then stereoselectively reduced. researchgate.net Mechanistic studies suggest that in some systems, the catalyst activates the imine for reduction through hydrogen bonding. organic-chemistry.org

For iridium-catalyzed DARA, computational studies using Density Functional Theory (DFT) have provided insights into the reaction pathway. d-nb.info These studies suggest an outer-sphere hydride addition mechanism. d-nb.info Key interactions, such as hydrogen bonding between the phosphoramidite ligand and the amine substrate, and between the chlorine on the iridium and the imine, are believed to play a significant role in the stereochemical outcome. d-nb.info

Catalytic Systems and Ligand Design for Enhanced Selectivity

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve highly efficient and selective transformations. In the context of this compound derivatives, a continuous chemoenzymatic strategy has been developed for the synthesis of chiral amino pyridines. novartis.comunibe.ch

This approach utilizes a biocatalytic transamination reaction in the first step. novartis.comunibe.ch For instance, a transaminase enzyme can be used to convert a 2-acetyl-6-substituted pyridine into the corresponding chiral amine with high enantiomeric excess. novartis.com This enzymatic step is then followed by chemical transformations, such as Boc-protection and Suzuki coupling, to generate the final desired product. novartis.comunibe.ch This integrated, continuous flow process offers several advantages, including waste minimization through substrate recirculation and the avoidance of time-consuming workup procedures through inline extractions. novartis.comunibe.ch The result is a highly efficient synthesis with excellent enantiomeric excess (99% e.e.) and a good space-time yield. novartis.comunibe.ch

Convergent and Divergent Synthetic Approaches

Convergent and divergent synthetic strategies offer powerful tools for the rapid construction of molecular diversity. These approaches are particularly valuable for building libraries of compounds for drug discovery and other applications.

Multi-component Reactions for Pyridine Scaffold Construction

Multi-component reactions (MCRs) are one-pot reactions where three or more starting materials react to form a single product that contains substantial portions of all the reactants. nih.govorganic-chemistry.org MCRs are highly atom-economical and can quickly generate complex molecules from simple precursors. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the synthesis of diverse heterocyclic scaffolds, including pyridines. nih.gov

While specific examples of MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of MCRs are highly applicable to the construction of substituted pyridine rings. organic-chemistry.orgresearchgate.net For example, the Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org Variations of this and other MCRs could potentially be adapted for the synthesis of the this compound scaffold. The flexibility of MCRs allows for the incorporation of various functional groups, enabling the creation of a diverse library of pyridine derivatives. nih.gov

Functionalization and Derivatization of the Pyridine Nucleus

The strategic functionalization and derivatization of the this compound scaffold are pivotal for synthesizing a diverse array of novel molecules. The presence of the acetyl and methoxy (B1213986) groups, in conjunction with the pyridine ring, offers multiple sites for chemical modification.

One common derivatization pathway involves the condensation reaction of the acetyl group. For instance, this compound can be reacted with thiosemicarbazide (B42300) to form thiosemicarbazone ligands. tntech.edu This type of reaction is a gateway to preparing various derivatives by simply altering the thiosemicarbazide reactant. tntech.edu

A significant advancement in the functionalization of the acetyl group is the highly enantioselective direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines. acs.orgacs.org In a study using this compound as a model substrate, researchers successfully synthesized chiral primary amines with excellent enantioselectivity. acs.orgacs.org This was achieved using a commercially available ruthenium catalyst, Ru(OAc)2{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source under hydrogen pressure. acs.orgacs.org The reaction demonstrates that the substituent at the 6-position of the pyridine ring is crucial for achieving high conversion and enantioselectivity. acs.orgacs.org

The pyridine nucleus itself can be subjected to various modifications, although the presence of the existing substituents influences the reactivity. While direct substitution on the pyridine ring of this compound is less commonly documented, related studies on other substituted pyridines provide insights into potential derivatization strategies. For example, in the synthesis of complex pyridine derivatives, the pyridine ring is often constructed from acyclic precursors, incorporating the desired substituents during the cyclization process. mdpi.com

The following table summarizes the derivatization of this compound through asymmetric reductive amination:

| Catalyst | Nitrogen Source | Solvent | Pressure (H₂) | Temperature | Product | Enantiomeric Excess (ee) |

| Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 °C | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | >94% |

| Ru(OAc)₂{(S)-binap} | Ammonium acetate | THF | 0.8 MPa | 90 °C | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | Lower ee |

| Ru(OAc)₂{(S)-binap} | Ammonium salicylate | THF | 0.8 MPa | 90 °C | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | Lower ee |

| Data sourced from Organic Letters, 2021. acs.orgacs.org |

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly chiral compounds and heterocyclic systems. Its utility stems from the reactive acetyl group and the directing effects of the substituents on the pyridine ring.

A prime example of its role as a key intermediate is in the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amines. acs.org These chiral amines are important building blocks for pharmaceuticals and ligands for asymmetric catalysis. acs.org The direct asymmetric reductive amination of this compound provides an efficient route to these valuable compounds. acs.orgacs.org The study highlighted that the presence of a substituent at the 6-position, such as the methoxy group, is critical for the success of the reaction. acs.orgacs.org

Furthermore, acetylpyridines, in general, are precursors to a wide range of more complex structures. For instance, 2-acetyl-6-cyanopyridine, a related compound, is an intermediate in the synthesis of oligo-2,6-pyridines. google.com This suggests that this compound could potentially be converted to the corresponding cyanopyridine and then utilized in similar synthetic pathways. The acetyl group in these intermediates can undergo condensation reactions to build larger molecular frameworks. google.com

The versatility of the acetylpyridine scaffold is further demonstrated in the synthesis of various heterocyclic compounds. For example, chalcones derived from acetylpyridines can be used to construct substituted pyridine-3-carbonitrile (B1148548) derivatives. mdpi.com While this specific example starts with a different acetyl derivative, the principle of using the acetyl group as a handle for further elaboration is broadly applicable and underscores the potential of this compound as a starting material for a variety of complex targets.

Structure Activity Relationship Sar and Structural Biology of 2 Methoxypyridine Conjugates

Correlating Structural Modulations with Biological Efficacy

The potency and selectivity of methoxypyridine compounds can be finely tuned by altering the substituents on the pyridine (B92270) core. This modulation directly impacts the molecule's interaction with biological targets.

Research into a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has provided significant insight into how substituent changes affect cytotoxic activity. mdpi.com In these studies, the core structure was maintained while the aryl group at the 4-position was systematically varied. The resulting compounds were tested for their antiproliferative effects against several human cancer cell lines. mdpi.comresearchgate.net

The results indicated that the nature of the substituent on the aryl ring is a critical determinant of cytotoxicity. mdpi.com Compounds featuring a phenyl (5a), p-tolyl (5b), or 4-fluorophenyl (5c) group showed weak to no activity. researchgate.net However, the introduction of specific electron-withdrawing and halogen groups led to a marked increase in potency. mdpi.com Notably, derivatives with a 4-bromophenyl (5d), 4-nitrophenyl (5h), and 3-bromo-4-methoxyphenyl (5i) substituent exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.comresearchgate.net These findings underscore the sensitivity of the biological response to electronic and steric changes at this position.

Further studies on the asymmetric reductive amination of 2-acetyl-6-substituted pyridines revealed that the substituent at the 6-position on the pyridine ring is extremely important for achieving excellent enantioselectivity and high conversion rates. acs.org While a methoxy (B1213986) group at the 6-position (as in 2-acetyl-6-methoxypyridine) facilitated the reaction, the absence of a substituent at this position resulted in no reaction, highlighting the critical role of the 6-substituent in catalytic processes. acs.orgacs.org

Cytotoxic Activity (IC₅₀ in µM) of Substituted 2-Methoxypyridine (B126380) Derivatives

The table below summarizes the IC₅₀ values for a series of 2-methoxypyridine derivatives against three human cancer cell lines. Lower values indicate higher potency. Data sourced from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. mdpi.comresearchgate.net

| Compound | Substituent at 4-Position | HepG2 (Liver) | DU145 (Prostate) | MBA-MB-231 (Breast) |

|---|---|---|---|---|

| 5a | Phenyl | >100 | >100 | >100 |

| 5b | p-Tolyl | >100 | >100 | >100 |

| 5c | 4-Fluorophenyl | >100 | >100 | >100 |

| 5d | 4-Bromophenyl | 3.54 | 1.54 | 2.33 |

| 5g | 3-Bromo-4-methoxyphenyl | 2.53 | 1.12 | 1.88 |

| 5h | 4-Nitrophenyl | 4.87 | 1.89 | 3.56 |

| 5i | 3-Bromo-4-methoxyphenyl | 2.53 | 1.12 | 1.88 |

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. For methoxypyridine architectures, several key elements have been identified. The pyridine ring itself is a fundamental scaffold. mdpi.com The nitrogen atom within the pyridine ring and the oxygen of the methoxy group can act as crucial hydrogen bond acceptors in ligand-receptor interactions. researchgate.netacs.org

In the context of ATAD2 bromodomain inhibitors, which recognize acetylated lysine (B10760008) residues, the acetyl group of ligands is a key pharmacophoric element. nih.gov For this compound, the acetyl group can mimic the endogenous acetyl-lysine, forming hydrogen bonds with key residues like asparagine in the protein's binding pocket. nih.gov The methyl group of the acetyl moiety also plays an important role in fitting into the binding site. nih.gov The superposition of different active compounds reveals that features like charged groups (e.g., protonated nitrogen) and hydrogen bond acceptors are common pharmacophoric elements that must overlap for effective binding. researchgate.net The relative orientation of these groups is critical for potency. nih.gov

Systematic Evaluation of Substituent Effects on Bioactivity Profiles

Conformational Dynamics and Their Influence on Ligand-Receptor Interactions

The interaction between a ligand and its receptor is not a static event but a dynamic process influenced by the conformational flexibility of both molecules. uzh.ch Proteins are not rigid structures; their binding sites can undergo significant structural rearrangements to accommodate diverse ligands. uzh.ch This phenomenon, known as "induced fit," is critical for binding.

For molecules like this compound, rotation around single bonds—such as the bond connecting the acetyl group to the pyridine ring and the bond of the methoxy group—allows the molecule to adopt various conformations. This flexibility enables the ligand to find the optimal shape to fit into the receptor's binding pocket. Studies on related heterocyclic compounds have shown that conformational equilibria can be highly dependent on factors like the solvent and the nature of substituents, which can shift the balance between different conformations (e.g., chair, boat, or skew). researchgate.net

The binding of a ligand is often governed by its ability to adopt a specific low-energy "bioactive conformation" that is complementary to the receptor site. Molecular dynamics simulations have become a powerful tool to explore these conformational changes and understand how a ligand navigates the binding pathway. uzh.ch In the case of some receptors, key amino acid residues at the binding site, referred to as "gatekeepers," can assume multiple orientations, creating a flexible pocket that allows for the binding of different ligands. nih.gov This dynamic interplay between the ligand's conformational possibilities and the receptor's flexibility is a determining factor in binding affinity and biological efficacy.

Pharmacological and Biological Profile of 2 Acetyl 6 Methoxypyridine Derivatives

In Vitro Efficacy in Disease Models

The in vitro efficacy of 2-Acetyl-6-methoxypyridine derivatives has been evaluated in various assays, revealing their potential as therapeutic agents. These studies have primarily focused on their anticancer properties and their ability to interact with specific biological targets involved in disease pathology.

Cytotoxic Activity against Malignant Cell Lines

A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against a variety of cancer cell lines. mdpi.comresearchgate.net These compounds have shown the ability to inhibit the growth of malignant cells, with some derivatives exhibiting potent and broad-spectrum activity. mdpi.com

For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and screened for their cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. mdpi.com The results, based on IC₅₀ values, indicated that most of the tested compounds displayed considerable cytotoxic effects. mdpi.com Notably, compound 5i (4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile) exhibited the most promising and broad-spectrum anticancer activity against all three cell lines. mdpi.com

Similarly, metal complexes of 2-acetylpyridine (B122185) N(4)-phenylthiosemicarbazone have demonstrated remarkable cytotoxicity against the HepG2 cancer cell line. nih.gov One copper(II) complex, in particular, was found to be significantly more cytotoxic than the parent ligand and the antitumor drug mitoxantrone. nih.gov Thiosemicarbazone ligands derived from a this compound (AMOPY) scaffold have also been synthesized with the goal of developing new anti-cancer drugs. tntech.edu

The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and disrupt key cellular signaling pathways. ontosight.ainih.gov For example, some acetoxycoumarin derivatives have been shown to cause cell cycle arrest in lung and liver cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected 2-Methoxypyridine (B126380) Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5i | HepG2 (Liver) | <100 | mdpi.com |

| 5i | DU145 (Prostate) | <100 | mdpi.com |

| 5i | MBA-MB-231 (Breast) | <100 | mdpi.com |

| Copper(II) complex of 2-acetylpyridine N(4)-phenylthiosemicarbazone | HepG2 (Liver) | 0.19 ± 0.06 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7) | A549 (Lung) | 48.1 | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | CRL 1548 (Liver) | 45.1 | nih.gov |

Target-Specific Modulation (e.g., Gamma-Secretase, Muscarinic Receptors)

Beyond their general cytotoxic effects, derivatives of this compound have been investigated for their ability to modulate specific biological targets implicated in various diseases.

Gamma-Secretase Modulation:

Gamma-secretase is a key enzyme involved in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Modulating the activity of gamma-secretase to reduce the production of the toxic Aβ42 peptide is a promising therapeutic strategy. nih.govfrontiersin.org

Researchers have successfully introduced a methoxypyridine motif into tetracyclic scaffolds to create potent gamma-secretase modulators (GSMs). nih.gov These compounds have demonstrated improved activity in reducing Aβ42 production and possess favorable drug-like properties, including enhanced solubility and the ability to cross the blood-brain barrier. nih.govresearchgate.net For example, a methoxypyridine-derived compound, 64 , was shown to reduce Aβ42 levels in both the plasma and brain of transgenic mice models of Alzheimer's disease. nih.gov These GSMs are believed to bind to an allosteric site on the presenilin-1 (PS1) subunit of the gamma-secretase complex, thereby altering its activity without inhibiting it completely. nih.gov

Muscarinic Receptor Activity:

Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems. researchgate.netnih.gov They are important targets for the treatment of neurological disorders. researchgate.netnih.gov

Studies have explored the interaction of pyridine (B92270) derivatives with muscarinic receptors. For instance, a theoretical docking model was used to evaluate the interaction of certain pyridine derivatives with the M2 muscarinic receptor. researchgate.net The results suggested that specific pyridine derivatives could potentially activate the M2 receptor, leading to changes in physiological responses like perfusion pressure. researchgate.net The affinity and efficacy of these compounds at different muscarinic receptor subtypes (M1-M5) are critical for their therapeutic potential and for minimizing side effects. researchgate.netgoogle.com

Broader Spectrum Biological Activities of Acetylpyridine Moieties

The acetylpyridine moiety, a core component of this compound, is present in a wide range of compounds that exhibit diverse biological activities. This broader class of molecules has been investigated for various therapeutic applications.

Acetylpyridine derivatives have shown potential as:

Antimicrobial agents: Metal complexes of 2-acetylpyridine thiosemicarbazone and other acetylpyridine derivatives have demonstrated significant activity against various bacteria and fungi. nih.govontosight.aiaustinpublishinggroup.com Their mechanism of action is often linked to their ability to chelate metal ions and disrupt microbial cell membranes. ontosight.aitandfonline.com

Antifungal agents: Phenylhydrazone derivatives of acetylpyridine have shown broad-spectrum antifungal activity against several phytopathogenic fungi. acs.org

Anti-inflammatory agents: Certain amides of 2-acetyl pyridine connected to imidazo[1,2-a]pyridines have exhibited excellent anti-inflammatory properties. nih.govrsc.org

Enzyme inhibitors: Derivatives of 3-acetyl indole (B1671886) containing a 6-methoxypyridine moiety have been developed as potent inhibitors of diacylglycerol kinase gamma (DGKγ), a potential target for neurological disorders. acs.org

The diverse biological activities of acetylpyridine moieties highlight the importance of this chemical scaffold in drug discovery and development. The specific substitutions on the pyridine ring and the acetyl group play a crucial role in determining the pharmacological profile and target selectivity of these compounds. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Acetyl-6-methoxypyridine, providing unambiguous information about the carbon skeleton and the environment of each proton.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by the electronic effects of the acetyl and methoxy (B1213986) substituents on the pyridine (B92270) ring. The methoxy group (-OCH₃) is an electron-donating group, which typically shifts the signals of adjacent protons to a higher field (lower ppm). Conversely, the acetyl group (-COCH₃) is an electron-withdrawing group, causing deshielding and shifting nearby proton signals to a lower field (higher ppm). The protons of the pyridine ring itself appear in the aromatic region, generally between 7.0 and 9.0 ppm. The three aromatic protons of this compound are expected to show distinct signals due to their unique electronic environments. The methyl protons of the acetyl and methoxy groups will appear as sharp singlets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is particularly characteristic, appearing at a very low field (typically 190-210 ppm). scielo.br The carbons of the pyridine ring are observed in the aromatic region (around 110-160 ppm), with their exact shifts influenced by the attached functional groups. scielo.br Deuterium isotope effects on ¹³C chemical shifts can also be a powerful tool in the detailed structural analysis of related pyridine compounds. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.20 - 7.40 | 115 - 125 |

| Pyridine H-4 | 7.60 - 7.80 | 135 - 145 |

| Pyridine H-5 | 7.00 - 7.20 | 110 - 120 |

| Acetyl -CH₃ | 2.50 - 2.70 | 25 - 30 |

| Methoxy -OCH₃ | 3.90 - 4.10 | 50 - 55 |

| Pyridine C-2 | Not Applicable | 150 - 155 |

| Pyridine C-6 | Not Applicable | 160 - 165 |

| Acetyl C=O | Not Applicable | 195 - 205 |

Note: Predicted values are based on typical shifts for substituted pyridines and related ketones. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the identity of this compound. scbt.com It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of 151.16 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 151. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides a unique "fingerprint" that aids in its identification. For ketones, a common fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent carbon atom. libretexts.org

The primary fragmentation events for this compound are expected to be:

Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a prominent acylium ion fragment at m/z 136. This is often a very stable and abundant ion.

Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M-15]⁺ fragment, leading to a peak at m/z 108.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 108 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the [M-15] fragment |

Chromatographic Techniques for Enantiomeric Purity and Reaction Monitoring (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. scielo.br

For routine purity analysis and reaction monitoring, reversed-phase HPLC is the most common method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector, as the pyridine ring and carbonyl group in this compound are chromophores that absorb UV light. By analyzing the chromatogram, the presence of starting materials, intermediates, or byproducts can be identified and quantified, allowing for the optimization of reaction conditions and the determination of product purity.

The topic of enantiomeric purity relates to chiral molecules, which are non-superimposable mirror images of each other. It is important to note that this compound is an achiral molecule and therefore does not have enantiomers. Consequently, the determination of enantiomeric purity is not applicable to this compound.

However, if this compound were to be reduced to its corresponding alcohol, 1-(6-methoxy-2-pyridinyl)ethanol, the resulting product would be chiral. The enantiomeric purity of this chiral alcohol could then be determined using chiral HPLC. tandfonline.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their individual quantification. While not directly relevant to the achiral ketone, this highlights the capability of HPLC to resolve stereoisomers in related compounds.

Computational Chemistry and Theoretical Modelling for Predictive Insights

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and predicting the chemical reactivity of molecules like 2-Acetyl-6-methoxypyridine. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding a molecule's behavior in chemical reactions.

DFT has been employed to investigate reaction mechanisms involving pyridine (B92270) derivatives. For instance, in the asymmetric reductive amination of this compound, DFT calculations were crucial in exploring the viable reaction pathway and explaining the observed enantioselectivity. acs.org Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Key electronic properties and reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Based on the energies of the frontier orbitals, various global reactivity descriptors such as hardness, chemical potential, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. scielo.brresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, helping to understand the stability arising from hyperconjugation and electron delocalization.

For pyridine derivatives, studies have shown that substituents significantly influence these properties. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing acetyl group (-COCH₃) in this compound have opposing effects on the electron density of the pyridine ring, creating a specific reactivity pattern that can be precisely modeled using quantum chemical methods. thieme-connect.com These calculations can predict, for example, the most likely sites for nucleophilic or electrophilic attack and the acidity of specific protons. thieme-connect.com

| Calculated Property | Significance in Predicting Reactivity |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, guiding predictions of intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the electron distribution among atoms, helping to predict reactive centers. scielo.br |

| Global Electrophilicity (ω) | Provides a measure of a molecule's ability to accept electrons; a higher value indicates a stronger electrophile. scielo.br |

| CH-Acidity | Calculations can determine the relative acidity of protons, such as those on the methyl group of the acetyl function, which is crucial for reactions involving deprotonation. thieme-connect.com |

Molecular Modeling and Docking Studies for Ligand-Target Recognition

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound or its derivatives, binds to the active site of a biological target, typically a protein or enzyme. This process is fundamental to structure-based drug design, enabling the visualization and evaluation of ligand-receptor interactions at the atomic level.

The general process involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). semanticscholar.org The ligand structure, in this case, this compound, is built and optimized for its lowest energy conformation. semanticscholar.org

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The resulting binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. dergipark.org.tr

While specific docking studies for this compound are not extensively published, research on structurally related molecules provides significant insights. The this compound scaffold is utilized in the synthesis of thiosemicarbazone ligands intended for drug design, highlighting its role as a core structure for generating new therapeutic candidates. tntech.edu

In studies on the mGlu5 receptor, a key central nervous system target, docking of allosteric modulators containing a methoxy-substituted pyridine ring revealed crucial interactions. It was found that methoxy groups in close proximity to the serine residue S808 were important for binding. nih.gov Specifically, the 2-methoxy group on a pyridine ring was hypothesized to be a key interacting element, suggesting that the methoxy group of this compound could play a similar role in recognizing and binding to target proteins. nih.gov This demonstrates how docking can pinpoint specific ligand-receptor interactions that govern binding affinity. nih.gov

| Target Type | Interacting Residues/Moieties | Type of Interaction | Significance |

|---|---|---|---|

| mGlu5 Receptor | Serine (e.g., S808) | Potential hydrogen bonding or polar interaction with the ligand's methoxy group. nih.gov | Crucial for initial receptor recognition and binding affinity of the modulator. nih.gov |

| Glucosamine-6-Phosphate Synthase | Various active site residues | Hydrogen bonding, hydrophobic interactions | Docking of pyridine-based compounds helps predict their potential as antimicrobial agents by inhibiting cell wall synthesis. dergipark.org.tr |

| Bacterial Proteins (e.g., from E. coli, S. aureus) | Active site residues | Multiple non-covalent interactions | Predicts the binding mode and potential antimicrobial activity of ligands derived from related pyridine scaffolds. semanticscholar.org |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. d-nb.info The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. By establishing a mathematical relationship, QSAR models can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts in drug discovery. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. For this compound, this would involve synthesizing and testing a series of its derivatives.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (from quantum calculations), and topological or 3D descriptors. d-nb.info

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed, often by using an external set of compounds (a test set) that was not used in model development. nih.gov

Although no specific QSAR models for this compound are currently published, the methodology is highly applicable. A QSAR study on a series of this compound analogues could identify which structural features are most important for a desired biological effect. For example, it could reveal whether increasing the size of the substituent at a particular position or altering the electronic properties of the pyridine ring enhances activity. This information provides a rational basis for designing more potent and selective compounds. The structure-activity relationship (SAR) data used to interpret docking studies, as seen with mGlu5 modulators, is a foundational component of QSAR and demonstrates the value of systematically analyzing how structural changes affect activity. nih.gov

| Step | Description | Example for a this compound Series |

|---|---|---|

| 1. Data Assembly | Gather a set of compounds with known biological activity. | Synthesize analogues by modifying the acetyl or methoxy groups and measure their activity against a specific enzyme. |

| 2. Descriptor Calculation | Compute numerical values representing molecular properties. | Calculate logP, molecular weight, HOMO/LUMO energies, dipole moment, and steric parameters for each analogue. d-nb.info |

| 3. Model Generation | Use statistical methods to correlate descriptors with activity. nih.gov | Develop a regression equation: Activity = c₀ + c₁(logP) + c₂(HOMO) + ... |

| 4. Validation | Assess the model's accuracy and predictive ability. nih.gov | Use the model to predict the activity of new analogues and compare the prediction with experimental results. |

Intermolecular Interactions and Supramolecular Chemistry Involving 2 Methoxypyridine Scaffolds

Investigation of Non-Covalent Interactions (e.g., CH/π Interactions)

The electron-rich π-system of the pyridine (B92270) ring in 2-methoxypyridine (B126380) derivatives makes it an ideal candidate for participating in non-covalent interactions. Among the most studied of these are CH/π interactions, which are critical in diverse areas from crystal engineering to the binding of biological macromolecules. researchgate.net These interactions involve a C-H bond acting as a weak acid that donates electron density to the π-face of an aromatic ring. While often considered weak, with energies around 1.5 kcal mol⁻¹, their cooperativity can be significant in molecular recognition.

A key investigation into these forces involved a series of 6-substituted 2-methoxypyridine derivatives designed to act as receptors for a carbohydrate, specifically acetyl 2,3,4,6-tetra-O-methyl-β-D-galactopyranoside. scielo.org.mxjmcs.org.mx The study aimed to demonstrate the existence and role of CH/π interactions in the molecular recognition process between the sugar and the pyridine-based receptors. scielo.org.mx

Research Findings:

¹H-NMR Titration: The presence of CH/π interactions was demonstrated experimentally using ¹H-NMR titration and chemical shift perturbation experiments. scielo.org.mxscielo.org.mx Upon the addition of 6-substituted 2-methoxypyridine receptors to the galactopyranoside substrate, characteristic upfield shifts were observed for the H3, H4, and H5 proton signals of the sugar. scielo.org.mx These protons are located on the alpha face of the galactose, which presents a hydrophobic patch capable of interacting with the π-electron density of the aromatic receptors. scielo.org.mx This shielding effect, causing the signals to shift to a higher field, is direct evidence of the proximity of these C-H bonds to the face of the 2-methoxypyridine ring. scielo.org.mx

Computational Analysis: Density Functional Theory (DFT) calculations were performed to support the experimental findings and to visualize the geometry of the resulting supramolecular complexes. scielo.org.mxscielo.org.mx The calculations confirmed the presence of CH/π interactions and helped to illustrate the spatial arrangement of the molecules. scielo.org.mx Furthermore, Atoms in Molecules (AIM) theory was used to identify bond critical points (BCPs) between the interacting atoms, providing further evidence for the CH/π interactions. scielo.org.mx

Interaction Strength: The study concluded that the observed molecular recognition was weak, which is characteristic of the nature of CH/π interactions. jmcs.org.mx Although affinity constants (Ka) could not be determined for the 2-methoxypyridine receptors, the results unequivocally demonstrated the existence of these weak intermolecular forces. scielo.org.mxjmcs.org.mx

The following table summarizes the chemical shift changes observed for the ring protons of the galactopyranoside substrate upon the addition of 32 equivalents of different 2-methoxypyridine receptors, highlighting the impact of the CH/π interaction.

| Receptor | Δδ H1 (ppm) | Δδ H2 (ppm) | Δδ H3 (ppm) | Δδ H4 (ppm) | Δδ H5 (ppm) |

|---|---|---|---|---|---|

| 2-methoxy-6-(phenylethynyl)pyridine | -0.01 | -0.05 | 0.04 | 0.04 | 0.04 |

| 2-methoxy-6-(cyclohexylethynyl)pyridine | 0.00 | -0.03 | 0.03 | 0.03 | 0.03 |

Data adapted from the Journal of the Mexican Chemical Society, Vol. 61, No. 3, 2017. scielo.org.mx A positive value indicates an upfield shift.

Design of Artificial Receptors for Molecular Recognition Phenomena

The specific and predictable interaction patterns of the 2-methoxypyridine scaffold make it a valuable component in the rational design of artificial receptors for molecular recognition. scielo.org.mx These receptors are synthetic molecules designed to bind to a specific target molecule (guest) through non-covalent interactions, mimicking biological systems like enzyme-substrate or receptor-ligand binding.

Researchers have incorporated the 2-methoxypyridine motif into more complex molecular structures to target biological macromolecules with high specificity and improved properties.

Gamma-Secretase Modulators (GSMs): In the development of potential treatments for Alzheimer's disease, the 2-methoxypyridine motif was inserted into a tetracyclic scaffold to create novel GSMs. nih.gov This strategic inclusion aimed to improve the drug-like properties of the compounds, such as solubility, while maintaining or enhancing their ability to modulate the activity of the gamma-secretase enzyme and reduce the production of amyloid-beta 42 (Aβ42) peptide. nih.gov The methoxypyridine ring was part of the "B-ring" of the molecule, and its presence led to compounds with improved activity and pharmacokinetic profiles, demonstrating their ability to cross the blood-brain barrier. nih.gov

GABA-A Receptor (GABAAR) Ligands: The 2-methoxypyridine scaffold has also been used in the design of ligands that are functionally selective for specific subtypes of the GABA-A receptor. nih.gov To enhance metabolic stability and bioavailability, deuterated 2-methoxypyridyl groups were installed into the "D-ring" of parent compounds. nih.gov These modifications highlight how the methoxypyridine unit can be fine-tuned to optimize the pharmacological properties of a molecule designed for a specific biological receptor. nih.gov

Halogen-Bonded Assemblies: While not involving the 2-isomer, studies on 3-methoxypyridine (B1141550) have shown its utility as a halogen bond acceptor. researchgate.net This demonstrates the broader applicability of methoxypyridine scaffolds in constructing supramolecular assemblies through various types of non-covalent interactions, where the nitrogen atom and methoxy (B1213986) group influence the electronic landscape of the ring, making it a suitable partner in molecular recognition phenomena. researchgate.net

The use of the 2-methoxypyridine scaffold in these examples underscores a key principle in supramolecular chemistry and medicinal chemistry: the modular design of molecules where specific fragments are chosen to impart desired interactive properties and to recognize complex biological targets. rsc.orgnih.gov

Future Trajectories and Advanced Research Perspectives

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for novel molecules with enhanced biological activity or material properties is greatly accelerated by the synergistic use of combinatorial chemistry and high-throughput screening (HTS). researchgate.netbenthamscience.comnih.gov For a scaffold like 2-Acetyl-6-methoxypyridine, these technologies offer a systematic approach to explore a vast chemical space and identify lead compounds for drug discovery and other applications. mdpi.com

Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. mdpi.combeilstein-journals.org Starting from the this compound core, functional groups at the acetyl and methoxy (B1213986) positions, as well as on the pyridine (B92270) ring itself, can be systematically varied. For instance, the ketone of the acetyl group can be transformed into a wide array of functional groups (e.g., amines, alcohols, heterocycles), while the methoxy group can be substituted with other alkoxy, aryloxy, or amino moieties. This creates a matrix of thousands of distinct derivatives. mdpi.com

Once these libraries are generated, HTS can be employed to rapidly screen them for a desired biological or chemical property. researchgate.net For example, in drug discovery, libraries of this compound derivatives can be tested against specific therapeutic targets like enzymes or receptors. nih.gov Fragment-based drug discovery (FBDD) is a particularly relevant strategy, where small, simple molecules (fragments) that bind weakly to a target are identified and then optimized into more potent leads. rsc.org The this compound scaffold itself is an ideal starting point for such a fragment-based approach.

A notable example of this approach involves the discovery of inhibitors for the proteasome subunit Rpn11, where a fragment-based approach led to the identification of active scaffolds that were subsequently elaborated to improve potency and selectivity. nih.gov Similarly, screening large compound libraries has led to the discovery of highly selective inhibitors for targets like the BET bromodomain BRD4, where a methoxyphenyl ring was found to be a key interacting moiety. nih.gov

Table 1: Representative Library Generation from this compound Scaffold

| Scaffold Position | Reaction Type | Potential Building Blocks | Resulting Functionality |

|---|---|---|---|

| Acetyl Group (C=O) | Reductive Amination | Primary/Secondary Amines | Substituted Aminoethyl Groups |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes | |

| Aldol Condensation | Aldehydes/Ketones | α,β-Unsaturated Ketones | |

| Methoxy Group (O-CH₃) | Ether Cleavage & Re-alkylation | Alkyl/Aryl Halides | Diverse Ether Moieties |

| Nucleophilic Aromatic Substitution | Amines, Thiols | Amino/Thioether Pyridines | |

| Pyridine Ring | C-H Functionalization | Boronic Acids, Alkenes | Arylated/Alkenylated Pyridines |

This table illustrates a hypothetical combinatorial strategy for generating diverse derivatives from the this compound core.

This integrated approach of combinatorial synthesis and HTS is expected to uncover novel derivatives of this compound with significant potential in medicine and materials science.

Innovations in Biocatalysis and Flow Chemistry for Scalable Synthesis

The demand for greener, more efficient, and scalable chemical manufacturing has spurred innovations in synthetic methodologies. cinz.nz Biocatalysis and continuous flow chemistry are at the forefront of this evolution, offering significant advantages for the synthesis of complex molecules like derivatives of this compound. acs.orgox.ac.uk

Biocatalysis , the use of enzymes or whole microbial cells to perform chemical transformations, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild conditions. nih.gov For this compound, biocatalysis presents exciting opportunities. Research has already demonstrated the highly efficient asymmetric synthesis of chiral amines via the direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines, using this compound as a model substrate. acs.org This reaction, employing a transaminase biocatalyst, achieves excellent conversion and enantioselectivity, highlighting the potential for producing valuable chiral building blocks. acs.org

Further research has shown that combining chemical synthesis with biocatalysis (chemo-enzymatic approaches) can lead to the efficient synthesis of complex nitrogen heterocycles like substituted piperidines from pyridine precursors. nih.govacs.org Whole-cell biocatalysis, which utilizes intact microbial cells, can streamline processes by providing cofactor regeneration in situ, as demonstrated in the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. ethz.ch

Table 2: Asymmetric Reductive Amination of this compound

| Catalyst System | Nitrogen Source | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | Ammonium (B1175870) trifluoroacetate (B77799) | >99% | >99% | acs.org |

| Transaminase | Not specified | - | - | acs.org |

Data from a study on direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, highlighting the efficiency of both chemical and biocatalytic approaches. acs.org

Flow Chemistry , where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers enhanced control over reaction parameters like temperature and pressure, improved safety, and easier scalability. cinz.nzseqens.com For transformations involving reactive intermediates or highly exothermic reactions, flow chemistry is particularly advantageous. seqens.com The synthesis of ketones from nitriles using Grignard reagents, a reaction directly applicable to modifying the acetyl group of this compound, has been shown to be efficient and scalable using continuous flow reactors. researchgate.net This method prevents the secondary reaction of the Grignard reagent with the ketone product by separating the formation and hydrolysis steps in series. researchgate.net

The integration of biocatalysis within flow systems (bio-flow catalysis) represents a powerful future direction. This combination harnesses the selectivity of enzymes with the efficiency and scalability of flow processing, paving the way for the sustainable industrial production of this compound derivatives.

Exploration of Novel Therapeutic and Industrial Applications

The inherent chemical functionalities of this compound make it a valuable starting point for discovering molecules with novel applications in therapy and industry. chemimpex.comontosight.ai The pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and improve water solubility. researchgate.netnih.gov

In the therapeutic arena, research has pointed towards the potential of derivatives. For example, thiosemicarbazone ligands synthesized from the this compound (AMOPY) scaffold have been identified as having potential anti-cancer properties. tntech.edu The pyridine scaffold is a key component in a wide range of drugs, and new derivatives are constantly being explored for various diseases. nih.govresearchgate.net Recent research has focused on synthesizing novel pyridine-containing compounds as potent antibacterial agents to combat multidrug-resistant pathogens. nih.gov The structural motif of this compound provides a robust framework for developing new kinase inhibitors, protease inhibitors, or modulators of other protein-protein interactions.

Beyond pharmaceuticals, the industrial applications of pyridine derivatives are diverse. A related compound, 2-Acetyl-6-methylpyridine, is used as a flavoring agent and in the synthesis of agrochemicals and specialty polymers. chemimpex.com This suggests that derivatives of this compound could find use in:

Agrochemicals: As building blocks for new herbicides or pesticides with improved efficacy and environmental profiles. chemimpex.com

Materials Science: In the production of specialty polymers, resins, or ligands for metal complexes and catalysts. The pyridine nitrogen and the ketone oxygen can act as coordination sites for metal ions, leading to materials with interesting catalytic or photophysical properties. ethz.chchemimpex.com

Flavors and Fragrances: The structural similarity to other flavor-active pyridines suggests potential for creating new sensory profiles. chemimpex.com

The exploration of these novel applications will be driven by the synthetic innovations discussed previously, enabling the creation and testing of a wide range of derivatives tailored for specific functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetyl-6-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves reductive acetylation of 2-cyano-6-methoxypyridine using hydrogen gas, Raney nickel catalyst, and sodium acetate in the presence of excess acetic anhydride. Optimal conditions require precise stoichiometry (0.1–1.0 molar equivalents of sodium acetate relative to the starting material) and inert atmospheric control to prevent side reactions. Variations in catalyst loading or solvent polarity (e.g., acetone vs. THF) can alter yields by 10–15% .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while infrared (IR) spectroscopy identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₉NO₂, theoretical 151.0633 g/mol). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the primary biological activities reported for this compound, and how do they compare to structural analogs?

- Methodological Answer : The compound exhibits moderate anti-inflammatory effects via general kinase inhibition, as shown in comparative assays with p38 MAP kinase inhibitors. Its anticancer activity is low (IC₅₀ > 50 µM in most cell lines), contrasting with higher activity in analogs like 2-(trifluoromethyl)benzamide. Structure-activity relationship (SAR) studies highlight the importance of substituent position: moving the methoxy group from C6 to C5 reduces kinase selectivity .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound for biaryl synthesis?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires electron-rich boronic acids to counteract the electron-withdrawing acetyl group. Use of Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) improves amination yields. Solvent selection (toluene > DMF) and temperature (80–100°C) are critical to minimize deacetylation side reactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, kinase panel diversity). Standardize protocols using recombinant kinase assays (e.g., ADP-Glo™) and validate with orthogonal methods (e.g., thermal shift assays). Meta-analyses of published IC₅₀ values across studies can identify outliers due to solvent effects (DMSO tolerance < 1% v/v) .

Q. How does the acetyl group in this compound influence its metabolic stability in preclinical models?

- Methodological Answer : In vitro microsomal stability assays (human/rat liver microsomes) show rapid acetyl hydrolysis (t₁/₂ < 30 min), limiting bioavailability. Strategies to improve stability include deuteration of the acetyl group or replacement with a trifluoroacetyl moiety, though this may alter kinase binding kinetics .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying C4 as the most electrophilic site. Molecular dynamics simulations (AMBER force field) predict solvent accessibility for SNAr reactions, guiding experimental design for regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.